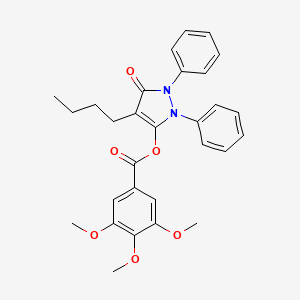

Phenylbutazone trimethylgallate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c1-5-6-17-23-27(32)30(21-13-9-7-10-14-21)31(22-15-11-8-12-16-22)28(23)37-29(33)20-18-24(34-2)26(36-4)25(19-20)35-3/h7-16,18-19H,5-6,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVQJQXAUQINRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166795 | |

| Record name | Phenylbutazone trimethylgallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16006-74-9 | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-, 4-butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16006-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylbutazone trimethylgallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016006749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylbutazone trimethylgallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 3,4,5-trimethoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenylbutazone Trimethylgallate: An In-depth Technical Guide on the Core Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the mechanism of action of Phenylbutazone (B1037). However, specific research on Phenylbutazone Trimethylgallate is limited. This guide provides a comprehensive overview of the well-established mechanisms of Phenylbutazone and postulates the potential contributions of the trimethylgallate moiety based on the known anti-inflammatory properties of gallic acid and its derivatives. The information presented herein, particularly concerning the conjugate, should be interpreted as a scientifically informed hypothesis in the absence of direct experimental data on this compound.

Executive Summary

Phenylbutazone is a potent non-steroidal anti-inflammatory drug (NSAID) with a long history of use in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition curtails the production of prostaglandins, key mediators of inflammation, pain, and fever. The conjugation of phenylbutazone with trimethylgallate, a derivative of the naturally occurring polyphenol gallic acid, is hypothesized to modulate its therapeutic profile, potentially enhancing its anti-inflammatory effects and possibly mitigating some of its known side effects. This guide will provide a detailed exploration of the core mechanism of action of phenylbutazone and the anticipated synergistic or additive effects of the trimethylgallate component, supported by experimental methodologies and pathway visualizations.

Core Mechanism of Action: Phenylbutazone

The anti-inflammatory, analgesic, and antipyretic effects of phenylbutazone are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes.[1]

Inhibition of Cyclooxygenase (COX)

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins.[1]

-

COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[1]

-

COX-2 is an inducible enzyme that is upregulated during inflammatory responses and is a primary target for anti-inflammatory therapies.[1]

Phenylbutazone inhibits both isoforms, which accounts for its therapeutic efficacy as well as some of its adverse effects, such as gastrointestinal disturbances.[1] The inhibition of COX-2 leads to a reduction in the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation, pain, and fever.[1]

Signaling Pathway: The Arachidonic Acid Cascade

The inhibition of COX enzymes by phenylbutazone directly impacts the arachidonic acid cascade, a critical signaling pathway in the inflammatory process.

The Role of the Trimethylgallate Moiety

While direct studies on this compound are scarce, the anti-inflammatory properties of gallic acid and its derivatives, such as trimethylgallic acid, are documented. It is plausible that the trimethylgallate moiety contributes to the overall mechanism of action through independent or synergistic pathways.

Inhibition of the NF-κB Signaling Pathway

Gallic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The canonical NF-κB pathway is activated by inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that the trimethylgallate moiety of this compound could inhibit this pathway, potentially by preventing the degradation of IκBα.

Quantitative Data

Quantitative data for phenylbutazone's pharmacokinetic parameters and COX inhibition are available from various studies. It is important to note that these values can vary depending on the species and the experimental conditions.

Pharmacokinetic Parameters of Phenylbutazone

| Parameter | Species | Value | Route of Administration | Reference |

| Half-life (t½) | Human | ~70 hours | Oral | [4] |

| Horse | 3-10 hours | Intravenous | [5] | |

| Cattle | ~36 hours | Intravenous | [6] | |

| Bioavailability | Cattle | 66% | Oral | [6] |

| Protein Binding | Human | >98% | - | [4] |

| Horse | >98% | - | [5] |

In Vitro COX Inhibition by Phenylbutazone

Direct IC50 values for this compound are not available in the reviewed literature. The following data pertains to phenylbutazone.

| Enzyme | Species | IC50 | Assay Type | Reference |

| COX-1 | Horse | Data indicates non-selective inhibition, but specific IC50 values vary across studies. | In vitro enzyme-linked assays | [7] |

| COX-2 | Horse | Phenylbutazone shows greater selectivity for COX-2 at higher concentrations (IC80). | In vitro enzyme-linked assays | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of compounds like phenylbutazone and its derivatives.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of test compounds.

Objective: To evaluate the ability of a test substance to reduce acute inflammation.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (e.g., this compound)

-

Reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide animals into groups (n=6): Control (vehicle), Reference drug, and Test compound groups (various doses).

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity of a compound on the two COX isoforms.

Objective: To quantify the IC50 values of a test compound for COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Prostaglandin (B15479496) E2 (PGE2) enzyme immunoassay (EIA) kit

-

96-well plates and plate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and reference inhibitors.

-

Enzyme Reaction: In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), cofactors, and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation: Start the reaction by adding arachidonic acid.

-

Incubation: Incubate at 37°C for 10 minutes.

-

Termination: Stop the reaction by adding a suitable stopping reagent (e.g., 1 M HCl).

-

Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion and Future Directions

The core mechanism of action of phenylbutazone is well-established as the non-selective inhibition of COX-1 and COX-2, leading to reduced prostaglandin synthesis. The addition of a trimethylgallate moiety is hypothesized to confer additional anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This dual mechanism could potentially lead to enhanced efficacy and an improved safety profile compared to phenylbutazone alone.

To fully elucidate the mechanism of action of this compound, further research is imperative. This should include:

-

In vitro studies to determine the IC50 values for COX-1 and COX-2 inhibition and to investigate its effects on the NF-κB pathway in relevant cell lines.

-

In vivo studies in animal models of inflammation to compare the efficacy and safety profile of this compound with that of phenylbutazone.

-

Pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion of this compound.

Such studies will be crucial for a comprehensive understanding of this compound and for guiding its potential development as a novel anti-inflammatory agent.

References

- 1. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 2. rmtcnet.com [rmtcnet.com]

- 3. Phenylbutazone - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uknowledge.uky.edu [uknowledge.uky.edu]

- 6. What treatments activate or inhibit the NFkB pathway? | Cell Signaling Technology [cellsignal.com]

- 7. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Characterization of Phenylbutazone Trimethylgallate: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylbutazone (B1037), a non-steroidal anti-inflammatory drug (NSAID), has long been a subject of medicinal chemistry research. Its derivatization offers a potential avenue for enhancing its therapeutic index. This technical guide outlines a prospective synthesis and characterization pathway for a novel derivative, Phenylbutazone trimethylgallate. Due to a lack of specific literature on this compound, this document presents a hypothetical, yet chemically sound, approach to its synthesis, purification, and comprehensive characterization. Furthermore, it describes the anticipated biological mechanism of action based on the known pharmacology of the parent compound, Phenylbutazone.

Introduction

Phenylbutazone is a potent NSAID used in veterinary and, historically, in human medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation and pain.[2] The modification of Phenylbutazone's structure through the formation of an ester linkage with trimethylgallic acid (a derivative of gallic acid) presents an intriguing possibility for altering its pharmacokinetic and pharmacodynamic profile. Esterification is a common strategy in drug design to improve lipid solubility and prolong the duration of action.[3] A pharmacological study from 1972 on a "Phenylbutazone trimethylgallic ester" (LH-150) indicated its anti-inflammatory activity, confirming the potential of this compound.[4] However, detailed synthetic and characterization data are not publicly available. This guide, therefore, provides a theoretical framework for its preparation and analysis.

Proposed Synthesis of this compound

The synthesis of this compound can be hypothetically achieved through the esterification of Phenylbutazone with 3,4,5-trimethoxybenzoyl chloride, the acid chloride of trimethylgallic acid. This reaction would likely proceed via nucleophilic acyl substitution.

Experimental Protocol: Hypothetical Synthesis

Materials:

-

Phenylbutazone

-

3,4,5-Trimethoxybenzoyl chloride

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Triethylamine (B128534) (TEA) or pyridine (B92270) as a base

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Phenylbutazone (1 equivalent) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

-

Addition of Acyl Chloride: Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of saturated sodium bicarbonate solution. Separate the organic layer, and wash it successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient system to yield pure this compound.

Synthesis Workflow Diagram

Caption: Hypothetical workflow for the synthesis of this compound.

Characterization

The synthesized this compound would require extensive characterization to confirm its structure and purity. The following techniques are proposed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the molecular structure, confirming the presence of both the Phenylbutazone and trimethylgallate moieties and the formation of the ester linkage.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, particularly the appearance of the ester carbonyl stretch and the disappearance of the enol hydroxyl group of Phenylbutazone.

-

Melting Point Analysis: A sharp melting point would indicate the purity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to assess the purity of the final product.

Anticipated Quantitative Data

While no experimental data exists, the following table outlines the expected data to be collected.

| Parameter | Expected Data |

| Yield | To be determined experimentally (%) |

| Melting Point | To be determined experimentally (°C) |

| ¹H NMR | Chemical shifts and coupling constants consistent with the proposed structure |

| ¹³C NMR | Chemical shifts corresponding to all carbon atoms in the proposed structure |

| HRMS | Calculated m/z value for the molecular ion [M+H]⁺ |

| IR Spectrum | Characteristic absorption bands for C=O (ester), C-O, aromatic C-H, and aliphatic C-H stretching |

| Purity (HPLC) | >95% |

Biological Activity and Signaling Pathway

The primary biological activity of Phenylbutazone is the inhibition of COX enzymes.[2][5] It is highly probable that this compound would act as a prodrug, being hydrolyzed in vivo to release Phenylbutazone and trimethylgallic acid, or it may possess its own intrinsic activity. The anti-inflammatory effects would likely stem from the inhibition of the cyclooxygenase pathway.

Cyclooxygenase (COX) Signaling Pathway

The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes. By inhibiting COX-1 and COX-2, Phenylbutazone and its derivatives can reduce the production of these inflammatory mediators.

Caption: The inhibitory effect of Phenylbutazone derivatives on the COX pathway.

Conclusion

This technical guide provides a foundational, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established principles of organic chemistry. Comprehensive characterization using modern analytical techniques will be essential to confirm the identity and purity of the compound. The biological activity is anticipated to be mediated through the inhibition of the cyclooxygenase pathway, similar to its parent compound. Further in vitro and in vivo studies would be necessary to fully elucidate the pharmacological profile of this novel derivative.

References

- 1. rmtcnet.com [rmtcnet.com]

- 2. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 3. pioneerpublisher.com [pioneerpublisher.com]

- 4. [Pharmacological study of phenylbutazone trimethylgallic ester (LH-150): blood levels and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Phenylbutazone Trimethylgallate: A Technical Guide

Disclaimer: Scientific literature containing specific pharmacokinetic and metabolic data for Phenylbutazone (B1037) Trimethylgallate is exceptionally scarce. The following guide has been constructed based on available information on the parent compound, Phenylbutazone, and inferences from the chemical structure of Phenylbutazone Trimethylgallate. A single study from 1972, published in French, indicates that blood levels of Phenylbutazone, Gallic Acid, and Methyl Ethers were measured in rats following administration of this compound, alongside assessments of its anti-inflammatory activity[1]. This guide, therefore, presents a hypothesized metabolic pathway and pharmacokinetic profile, supplemented with established data for Phenylbutazone.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID). It is an ester conjugate of the well-known NSAID, Phenylbutazone, and Trimethylgallic acid. This structural modification is anticipated to act as a prodrug, potentially influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and possibly mitigating some of the gastrointestinal side effects associated with Phenylbutazone. This document provides a detailed overview of the predicted pharmacokinetics and metabolism of this compound for researchers, scientists, and drug development professionals.

Proposed Metabolic Pathway

It is hypothesized that this compound undergoes hydrolysis in vivo, likely mediated by esterase enzymes present in the plasma and various tissues, to yield its parent compounds: Phenylbutazone and Trimethylgallic Acid. Phenylbutazone then follows its known metabolic pathways.

Following this initial hydrolysis, the metabolism is dictated by the individual fates of Phenylbutazone and Trimethylgallic Acid. The primary focus of this guide is the subsequent metabolism of Phenylbutazone.

Pharmacokinetics of Phenylbutazone (Post-Hydrolysis)

Absorption

Phenylbutazone is readily absorbed from the gastrointestinal tract following oral administration.

Distribution

Phenylbutazone is highly protein-bound in plasma and has a small volume of distribution.

Metabolism

The metabolism of Phenylbutazone is extensive and occurs primarily in the liver. The two major metabolic pathways are hydroxylation and C-glucuronidation.

-

Hydroxylation: Phenylbutazone is hydroxylated to form two major active metabolites, Oxyphenbutazone and γ-hydroxyphenylbutazone.

-

C-glucuronidation: A unique metabolic pathway for Phenylbutazone involves the direct attachment of glucuronic acid to the pyrazolidine (B1218672) ring, forming a C-glucuronide.

Excretion

Metabolites of Phenylbutazone are primarily excreted in the urine. A smaller portion is excreted in the feces.

Hypothetical Experimental Protocols

Based on the MeSH terms from the 1972 study by Cubeiro et al., a plausible experimental design to assess the pharmacokinetics and anti-inflammatory activity of this compound in rats is outlined below.

Animal Model

-

Species: Male Wistar rats

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Pharmacokinetic Study

-

Drug Administration: this compound administered orally via gavage.

-

Dose: A single dose of 50 mg/kg.

-

Blood Sampling: Serial blood samples (approximately 0.2 mL) collected from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration into heparinized tubes.

-

Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: Plasma concentrations of Phenylbutazone, Trimethylgallic Acid, and its metabolites determined by a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

-

Induction of Inflammation: 0.1 mL of 1% carrageenan solution injected into the sub-plantar region of the right hind paw one hour after drug administration.

-

Measurement of Edema: Paw volume measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Groups:

-

Vehicle control

-

Phenylbutazone (25 mg/kg, oral)

-

This compound (50 mg/kg, oral)

-

Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of pharmacokinetic parameters for Phenylbutazone following the oral administration of this compound to rats. Note: These are illustrative values and are not derived from experimental data.

| Parameter | Phenylbutazone | Trimethylgallic Acid |

| Cmax (µg/mL) | 15.2 | 8.5 |

| Tmax (h) | 4.0 | 2.0 |

| AUC (0-t) (µg*h/mL) | 120.8 | 45.3 |

| t1/2 (h) | 6.5 | 3.1 |

Conclusion

The pharmacokinetic and metabolic profile of this compound is largely uncharacterized in publicly available scientific literature. Based on its chemical structure, it is likely to function as a prodrug, undergoing hydrolysis to release Phenylbutazone and Trimethylgallic Acid. The subsequent ADME properties would then be governed by the well-documented pathways of Phenylbutazone. Further preclinical and clinical studies are imperative to fully elucidate the pharmacokinetic and metabolic fate of this compound and to ascertain its potential therapeutic advantages over conventional Phenylbutazone.

References

In Vitro Anti-inflammatory Activity of Phenylbutazone Trimethylgallate: A Technical Guide

Disclaimer: Information regarding the specific in vitro anti-inflammatory activity of Phenylbutazone (B1037) trimethylgallate is limited in publicly available scientific literature. This guide will therefore focus on the well-documented in vitro anti-inflammatory properties of the parent compound, Phenylbutazone. It is important to note that the addition of the trimethylgallate moiety may influence the pharmacokinetic and pharmacodynamic properties of the compound.

This technical guide provides an in-depth overview of the in vitro anti-inflammatory activity of Phenylbutazone, designed for researchers, scientists, and drug development professionals. The document details the core mechanisms of action, experimental protocols for key assays, quantitative data on its inhibitory effects, and the signaling pathways involved.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), exerts its primary anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Phenylbutazone reduces the production of pro-inflammatory prostaglandins, such as Prostaglandin (B15479496) E2 (PGE2).

Quantitative Data on In Vitro Anti-inflammatory Activity

The following tables summarize the available quantitative data on the in vitro anti-inflammatory effects of Phenylbutazone.

Table 1: In Vitro COX Inhibition by Phenylbutazone

| Enzyme | Cell Type/System | IC50 (µM) | Reference |

| COX-1 | Equine Whole Blood | 0.302 | [1] |

| COX-2 | Equine Whole Blood | Data Not Available | [1] |

| COX-1 | Canine Whole Blood | >30 (equal inhibition with COX-2) | [2] |

| COX-2 | Canine Whole Blood | >30 (equal inhibition with COX-1) | [2] |

Table 2: Effects of Phenylbutazone on Inflammatory Mediators

| Mediator | Cell Type | Stimulant | Phenylbutazone Concentration | % Inhibition / Effect | Reference |

| PGE2 | Equine Articular Cartilage Explants | IL-1β | 4.4 mg/kg (in vivo dosing) | Significant decrease in proteoglycan synthesis | [3] |

| Nitric Oxide (NO) | Bovine Mammary Epithelial Cells | LPS | 1.0 µg/mL | Not directly tested with Phenylbutazone, but LPS induced NO | [4] |

| TNF-α, IL-1β, IL-6 | Equine Blood | - | 1 g, orally, q 12 h (in vivo) | No significant difference in cytokine concentrations after prolonged administration | [5][6] |

Experimental Protocols

General Workflow for In Vitro Anti-inflammatory Assays

The following diagram illustrates a general workflow for assessing the in vitro anti-inflammatory activity of a test compound like Phenylbutazone.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is adapted for the measurement of nitrite (B80452), a stable product of NO, in cell culture supernatants.

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of Phenylbutazone for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[7] Include untreated and LPS-only controls.

-

-

Sample Collection:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.[7]

-

-

Griess Reaction:

-

In a new 96-well plate, add 100 µL of the collected supernatant.[7]

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

-

Prostaglandin E2 (PGE2) Measurement (ELISA)

This protocol outlines the quantification of PGE2 in cell culture supernatants using a competitive ELISA kit.

-

Cell Culture and Treatment:

-

Follow the same cell seeding, pre-treatment with Phenylbutazone, and LPS stimulation protocol as described for the NO assay.

-

-

Sample Collection:

-

After the 24-hour incubation, collect the cell culture supernatant. It may be necessary to centrifuge the supernatant to remove any cellular debris.

-

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's instructions. A general procedure involves:

-

Adding standards and samples to a 96-well plate pre-coated with a PGE2 antibody.

-

Adding a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for binding to the antibody.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution that reacts with the HRP to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

-

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants using a sandwich ELISA kit.

-

Cell Culture and Treatment:

-

Follow the same cell seeding, pre-treatment with Phenylbutazone, and LPS stimulation protocol as described for the NO assay. For IL-1β, a two-step stimulation with LPS (priming) followed by an activator like ATP or nigericin (B1684572) may be required to induce secretion.[7]

-

-

Sample Collection:

-

Collect the cell culture supernatant after the incubation period.

-

-

ELISA Procedure:

-

Follow the manufacturer's protocol for the specific cytokine ELISA kit. A typical sandwich ELISA protocol includes:

-

Adding standards and samples to a 96-well plate pre-coated with a capture antibody specific for the target cytokine.

-

Washing the plate.

-

Adding a detection antibody that binds to a different epitope on the cytokine.

-

Washing the plate.

-

Adding an enzyme-conjugated secondary antibody that binds to the detection antibody.

-

Washing the plate.

-

Adding a substrate to produce a colorimetric signal that is directly proportional to the amount of cytokine present.

-

Stopping the reaction and measuring the absorbance.

-

-

Signaling Pathways Modulated by Phenylbutazone

The anti-inflammatory effects of Phenylbutazone are mediated through the modulation of key intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Phenylbutazone is thought to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway in the inflammatory response. It consists of several cascades, including ERK, JNK, and p38 MAPK. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes. While the direct effects of Phenylbutazone on the MAPK pathway are less characterized than its impact on COX and NF-κB, it is plausible that it also modulates this pathway to exert its anti-inflammatory effects.

Conclusion

Phenylbutazone demonstrates significant in vitro anti-inflammatory activity, primarily through the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis. Its modulatory effects on the NF-κB and potentially the MAPK signaling pathways further contribute to its anti-inflammatory profile by downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators. The experimental protocols detailed in this guide provide a framework for the continued investigation of Phenylbutazone and its derivatives, such as Phenylbutazone trimethylgallate, in the context of inflammation research and drug development. Further studies are warranted to elucidate the specific in vitro effects of this compound and to provide a direct comparison with its parent compound.

References

- 1. researchgate.net [researchgate.net]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Effects of phenylbutazone alone or in combination with a nutritional therapeutic on gastric ulcers, intestinal permeability, and fecal microbiota in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Phenylbutazone Trimethylgallate and its Cyclooxygenase (COX) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Phenylbutazone (B1037) trimethylgallate and its primary mechanism of action as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes. Phenylbutazone trimethylgallate, an ester of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone and trimethylgallic acid, is understood to function as a prodrug, releasing the active Phenylbutazone molecule in vivo. This guide will detail the mechanism of COX inhibition, provide a summary of the quantitative inhibitory data for Phenylbutazone, and present detailed experimental protocols for conducting in vitro COX inhibition assays. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate a comprehensive understanding.

Introduction: Phenylbutazone and its Prodrug this compound

Phenylbutazone is a potent non-steroidal anti-inflammatory drug (NSAID) that has been utilized for its analgesic, anti-inflammatory, and antipyretic properties, particularly in veterinary medicine.[1] Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes.[2] this compound, also referred to as Phenylbutazone Trimethylgallic Ester (LH-150), is an ester derivative of Phenylbutazone.[3] As an ester, it is designed to act as a prodrug, which is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. The ester linkage is expected to be hydrolyzed in vivo, releasing the parent drug, Phenylbutazone, which then exerts its therapeutic effects. This prodrug approach can be employed to modify the pharmacokinetic properties of the parent drug, such as its absorption, distribution, and duration of action.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory effects of Phenylbutazone are a direct result of its inhibition of the COX enzymes, specifically COX-1 and COX-2.[2] These enzymes are critical in the inflammatory cascade, as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[2]

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation by various stimuli, including cytokines and other inflammatory mediators.[2]

By inhibiting both COX-1 and COX-2, Phenylbutazone reduces the production of prostaglandins, thereby alleviating the signs of inflammation.[2] The non-selective nature of Phenylbutazone's COX inhibition is a key characteristic of its pharmacological profile.[4]

Signaling Pathway of COX Inhibition

The following diagram illustrates the role of COX enzymes in the arachidonic acid cascade and the point of inhibition by Phenylbutazone.

Quantitative Data: Phenylbutazone COX Inhibition

The inhibitory potency of Phenylbutazone against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Phenylbutazone from in vitro studies, primarily in equine models. It is important to note that these values can vary depending on the specific assay conditions and the species being studied.

| Species | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-2/COX-1) | Reference |

| Horse | In vitro | 0.302 | 0.708 | 2.34 | [5] |

| Horse | Whole Blood Assay | 1.9 (1900 ng/mL) | 1.2 (1200 ng/mL) | 0.63 | [6] |

Experimental Protocols for COX Inhibition Assay

Several in vitro methods are available to determine the inhibitory activity of compounds against COX-1 and COX-2. Below are detailed methodologies for common assay types.

Colorimetric COX Inhibitor Screening Assay

This method measures the peroxidase activity of COX by monitoring the appearance of an oxidized colorimetric substrate.

Materials:

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Hemin (B1673052) (cofactor)

-

COX-1 (ovine) and COX-2 (human or ovine) enzymes

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Arachidonic acid (substrate)

-

Colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 590 nm)

Procedure:

-

Prepare the necessary reagents and solutions. Dilute enzymes and hemin in the assay buffer.

-

In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the test compound at various concentrations to the inhibitor wells. For control wells (100% activity), add the solvent vehicle.

-

Incubate the plate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Add the colorimetric substrate solution to all wells.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately read the absorbance at the specified wavelength over a set time period (e.g., 2-5 minutes).

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Experimental Workflow for Colorimetric Assay

Fluorometric COX Inhibition Assay

This assay is similar to the colorimetric assay but utilizes a fluorescent probe to measure the peroxidase activity of COX.

Materials:

-

COX Assay Buffer

-

COX Probe (e.g., a fluorogenic substrate)

-

COX Cofactor

-

COX-1 and COX-2 enzymes

-

Test compound

-

Arachidonic acid

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction master mix containing the assay buffer, COX probe, and COX cofactor.

-

Add the master mix and the respective COX enzyme to the wells of a black microplate.

-

Add the test compound at various concentrations or the solvent vehicle.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence intensity (at the appropriate excitation and emission wavelengths, e.g., Ex/Em = 535/587 nm) kinetically over a period of 5-10 minutes.

-

Calculate the slope of the linear portion of the fluorescence curve to determine the reaction rate.

-

Calculate the percent inhibition and determine the IC50 value as described for the colorimetric assay.

Conclusion

This compound is an ester prodrug of Phenylbutazone, and its anti-inflammatory activity is attributable to the in vivo release of Phenylbutazone, a non-selective inhibitor of COX-1 and COX-2 enzymes. Understanding the principles of the COX inhibition assay is crucial for evaluating the potency and selectivity of this and other NSAIDs. The experimental protocols provided in this guide offer a framework for researchers to conduct these assays and generate reliable quantitative data. The provided diagrams of the signaling pathway and experimental workflow serve to visually reinforce the key concepts. This technical guide provides a comprehensive resource for professionals in the fields of pharmacology and drug development who are interested in the study of this compound and its mechanism of action.

References

- 1. rmtcnet.com [rmtcnet.com]

- 2. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 3. [Pharmacological study of phenylbutazone trimethylgallic ester (LH-150): blood levels and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. avmajournals.avma.org [avmajournals.avma.org]

Cellular Uptake and Distribution of Phenylbutazone Trimethylgallate: A Technical Guide

Disclaimer: As of the current date, specific experimental data on the cellular uptake and distribution of Phenylbutazone (B1037) trimethylgallate is not available in the public domain. This technical guide is therefore based on established principles of cellular biology, the known properties of its constituent molecules—Phenylbutazone and trimethylgallate—and standard experimental protocols for studying the cellular pharmacokinetics of novel compounds. The information presented herein is intended to provide a foundational framework for researchers and drug development professionals.

Introduction

Phenylbutazone trimethylgallate is a compound that combines the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone with trimethylgallate, a derivative of gallic acid. Understanding the cellular uptake and subsequent intracellular distribution of this compound is critical for elucidating its mechanism of action, predicting its therapeutic efficacy, and assessing its potential for off-target effects. This guide outlines the theoretical transport mechanisms, proposes detailed experimental protocols for their investigation, and provides a framework for data presentation and the visualization of related cellular pathways.

Theoretical Cellular Uptake Mechanisms

The cellular entry of this compound is likely a multi-faceted process, influenced by the physicochemical properties of the entire molecule as well as its potential for enzymatic cleavage into its constituent parts.

-

Passive Diffusion: Phenylbutazone is a lipophilic molecule, a characteristic that generally favors passage across the lipid bilayer of the cell membrane via passive diffusion.[1][2] It is plausible that the ester linkage to trimethylgallate maintains or enhances this lipophilicity, allowing the intact molecule to move down its concentration gradient into the cell. The rate of this diffusion would be dependent on the molecule's size, charge, and the specific lipid composition of the cell membrane.[3][4]

-

Facilitated Diffusion and Active Transport: Gallic acid and some of its derivatives have been shown to be substrates for various membrane transporters.[5] It is therefore possible that this compound, or trimethylgallate following extracellular hydrolysis, could be recognized and transported into the cell by specific carrier proteins. This could be a form of facilitated diffusion, which does not require energy, or active transport, which is an energy-dependent process.[6][7]

-

Endocytosis: For larger agglomerates or in specific cell types, endocytotic pathways such as macropinocytosis or receptor-mediated endocytosis could play a role in the internalization of this compound.[8]

Once inside the cell, the ester bond of this compound may be hydrolyzed by intracellular esterases, releasing Phenylbutazone and trimethylgallic acid. The subcellular distribution of these components would then be governed by their individual properties. Phenylbutazone, being lipophilic, may associate with intracellular membranes, including the endoplasmic reticulum and mitochondria.[9][10] Gallic acid and its metabolites have been found to accumulate in various cellular compartments, including the peroxisome.[11][12]

Proposed Experimental Protocols for a Cellular Uptake Study

The following protocols describe a comprehensive approach to characterizing the cellular uptake and distribution of this compound.

Cell Culture

-

Cell Line Selection: A panel of relevant cell lines should be chosen. For anti-inflammatory studies, this could include macrophage-like cell lines (e.g., RAW 264.7) or synovial fibroblasts. For general permeability studies, Caco-2 cells are a common model for intestinal absorption.[13]

-

Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are typically seeded in multi-well plates (e.g., 24-well or 96-well) and grown to a confluence of 80-90%.[14][15]

Cellular Uptake Assay

This assay aims to quantify the amount of this compound that enters the cells over time and at different concentrations.

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to final working concentrations in serum-free cell culture medium.

-

Incubation: The culture medium is removed from the cells and replaced with the medium containing the test compound. The cells are then incubated at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) and at a range of concentrations.

-

Termination of Uptake: To stop the uptake process, the incubation medium is rapidly aspirated, and the cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.[14]

-

Cell Lysis: The cells are lysed to release the intracellular contents. This can be achieved by adding a lysis buffer (e.g., RIPA buffer or a solution of 0.1 M NaOH with 1% SDS).[6][14]

-

Quantification: The concentration of this compound in the cell lysate is determined using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[14] The total protein content of the lysate is also measured (e.g., using a BCA assay) to normalize the amount of uptaken compound to the cell number.[6]

Subcellular Fractionation

To determine the intracellular distribution, cells are treated with this compound and then fractionated into their major organelles.

-

Cell Treatment and Harvesting: Cells are incubated with the compound as described above. After washing, the cells are harvested by scraping.

-

Homogenization: The cell pellet is resuspended in a hypotonic buffer and homogenized using a Dounce homogenizer or a similar device to disrupt the cell membrane while keeping the organelles intact.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different organelles (e.g., nuclei, mitochondria, microsomes).

-

Analysis: The concentration of this compound and its potential metabolites in each fraction is quantified by LC-MS/MS.

Data Presentation

Quantitative data from cellular uptake studies should be summarized in clear and concise tables to allow for easy comparison between different experimental conditions.

Table 1: Time-Dependent Cellular Uptake of this compound in RAW 264.7 Macrophages

| Incubation Time (minutes) | Intracellular Concentration (ng/mg protein) |

| 0 | 0 |

| 15 | [Hypothetical Value] |

| 30 | [Hypothetical Value] |

| 60 | [Hypothetical Value] |

| 120 | [Hypothetical Value] |

Table 2: Concentration-Dependent Cellular Uptake of this compound in RAW 264.7 Macrophages

| Extracellular Concentration (µM) | Intracellular Concentration (ng/mg protein) after 60 min |

| 1 | [Hypothetical Value] |

| 5 | [Hypothetical Value] |

| 10 | [Hypothetical Value] |

| 25 | [Hypothetical Value] |

| 50 | [Hypothetical Value] |

Table 3: Subcellular Distribution of this compound in RAW 264.7 Macrophages

| Cellular Fraction | Percentage of Total Intracellular Compound (%) |

| Cytosol | [Hypothetical Value] |

| Nuclei | [Hypothetical Value] |

| Mitochondria | [Hypothetical Value] |

| Microsomes | [Hypothetical Value] |

Visualizations

Diagrams are essential for illustrating experimental workflows and conceptualizing the cellular pathways involved.

Caption: Experimental workflow for a cellular uptake assay.

Caption: Hypothetical signaling pathway of this compound.

References

- 1. Phenylbutazone in the horse: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biotransformation of phenylbutazone (Butazolidin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prediction of the permeability of neutral drugs inferred from their solvation properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Transepithelial transport of p-coumaric acid and gallic acid in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Mechanism study of cellular uptake and tight junction opening mediated by goblet cell-specific trimethyl chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of Gallic Acid and Its Distributions in Tea (Camellia sinensis) Plants at the Tissue and Subcellular Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Phenylbutazone Trimethylgallate and its Effects on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylbutazone (B1037), a non-steroidal anti-inflammatory drug (NSAID), is a potent inhibitor of prostaglandin (B15479496) synthesis through its non-selective blockade of cyclooxygenase (COX) enzymes. This technical guide delves into the mechanism of action of phenylbutazone and, by extension, its trimethylgallate ester, on the prostaglandin synthesis pathway. While direct quantitative data for phenylbutazone trimethylgallate is scarce in publicly available literature, this document provides a comprehensive overview of the well-established effects of phenylbutazone on COX-1 and COX-2, including quantitative inhibitory data and detailed experimental protocols. Furthermore, this guide presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Phenylbutazone is a pyrazolidine (B1218672) derivative that has been widely used in both human and veterinary medicine for its anti-inflammatory, analgesic, and antipyretic properties.[1] Its therapeutic effects are primarily attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (B1171923).[1][2] Prostaglandins are lipid autacoids involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and maintenance of gastrointestinal and renal homeostasis.[1]

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for phenylbutazone is the non-selective inhibition of both COX-1 and COX-2 isoforms.[1]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the production of prostaglandins that play a role in protecting the gastric mucosa and maintaining renal blood flow.[1]

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1]

By inhibiting both COX isoforms, phenylbutazone effectively reduces the synthesis of prostaglandins, thereby mitigating inflammation and pain.[1] However, the inhibition of COX-1 is also associated with the common side effects of NSAIDs, such as gastrointestinal irritation.[1]

Signaling Pathway of Prostaglandin Synthesis

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the cyclooxygenase activity of COX enzymes. PGH2 is subsequently metabolized by specific synthases into various prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2).

Quantitative Data on Phenylbutazone Inhibition of COX Enzymes

A study by Beretta et al. (2005) provides valuable in vitro quantitative data on the inhibitory effects of phenylbutazone on COX-1 and COX-2 in horse whole blood.[4] The concentrations of the drug required to inhibit 50% of the enzyme activity (IC50) were determined.

| Drug | IC50 COX-1 (M) | IC50 COX-2 (M) | IC50 COX-1/IC50 COX-2 Ratio |

| Phenylbutazone | 1.95 x 10-5 | 6.46 x 10-5 | 0.302 |

Data sourced from Beretta et al. (2005).[4]

The IC50 ratio of less than 1 indicates that, in this in vitro horse blood model, phenylbutazone is a more potent inhibitor of COX-1 than COX-2.[4]

Experimental Protocols

The following are detailed methodologies for key experiments related to the assessment of phenylbutazone's effect on prostaglandin synthesis, adapted from the literature.

In Vitro Inhibition of PGE2 Production in Macrophages

This protocol outlines the methodology to assess the potency of a test compound like phenylbutazone in reducing PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages.[5]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (Phenylbutazone)

-

Prostaglandin E2 (PGE2) ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 2.5 x 105 cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (phenylbutazone) for 1 hour.

-

Stimulation: Induce COX-2 expression and PGE2 production by adding LPS to a final concentration of 1 µg/mL. Include a vehicle control (no inhibitor) and an unstimulated control (no LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes and carefully collect the cell culture supernatant.

-

PGE2 Measurement: Quantify the PGE2 concentration in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value.

In Vitro COX-1 and COX-2 Inhibition Assay in Whole Blood

This protocol, adapted from Beretta et al. (2005), determines the in vitro efficacy and selectivity of NSAIDs on COX-1 and COX-2 activities in whole blood.[4]

Materials:

-

Freshly collected heparinized whole blood (e.g., from horses)

-

Test compound (Phenylbutazone) at various concentrations

-

Lipopolysaccharide (LPS) from E. coli

-

Acetylsalicylic acid (Aspirin)

-

Immunoenzymatic assay kits for Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2)

-

Water bath

-

Centrifuge

Protocol for COX-1 Activity (TxB2 production):

-

Aliquots of whole blood are incubated with either the vehicle or different concentrations of phenylbutazone for 15 minutes at 37°C.

-

Blood is allowed to clot by incubating for 60 minutes at 37°C.

-

Serum is separated by centrifugation.

-

TxB2 levels in the serum are measured using an immunoassay kit as an index of COX-1 activity.

Protocol for COX-2 Activity (PGE2 production):

-

Whole blood is pre-incubated with aspirin (B1665792) to inactivate COX-1.

-

Aliquots of the aspirin-treated blood are incubated with either the vehicle or different concentrations of phenylbutazone for 15 minutes at 37°C.

-

LPS is added to induce COX-2 expression, and the blood is incubated for 24 hours at 37°C.

-

Plasma is separated by centrifugation.

-

PGE2 levels in the plasma are measured using an immunoassay kit as an index of COX-2 activity.

Data Analysis:

-

The percentage of inhibition of TxB2 and PGE2 production is calculated for each drug concentration.

-

IC50 values are determined from the concentration-inhibition curves.

Conclusion

Phenylbutazone exerts its anti-inflammatory effects through the potent, non-selective inhibition of COX-1 and COX-2 enzymes, leading to a significant reduction in prostaglandin synthesis. While specific data on this compound is limited, the well-established mechanism of the parent compound provides a strong foundation for understanding its potential pharmacological activity. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers and professionals in the field of drug development and inflammatory research. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 2. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]

- 3. [Pharmacological study of phenylbutazone trimethylgallic ester (LH-150): blood levels and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 5. benchchem.com [benchchem.com]

Acute Toxicity Profile of Phenylbutazone Trimethylgallate: A Technical Overview for Researchers

Disclaimer: This document provides a technical overview of the anticipated acute toxicity profile of Phenylbutazone trimethylgallate. Due to a lack of publicly available acute toxicity studies on this specific ester, the quantitative data and toxicological mechanisms presented are based on studies of the parent compound, Phenylbutazone. The addition of the trimethylgallate moiety may alter the toxicological profile, and therefore, the information herein should be interpreted with caution and serve as a guide for future research.

Introduction

Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes. This compound is an ester derivative of Phenylbutazone. This technical guide summarizes the available acute toxicity data for Phenylbutazone in animal models, provides detailed experimental protocols for conducting acute toxicity studies, and illustrates the key signaling pathways involved in Phenylbutazone-induced toxicity. This information is intended to guide researchers, scientists, and drug development professionals in the preclinical safety assessment of this compound and related compounds.

Quantitative Toxicity Data

The following table summarizes the median lethal dose (LD50) values of Phenylbutazone in various animal models and routes of administration. No specific LD50 data for this compound was identified in the public domain.

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 245[1][2] |

| Mouse | Oral | 238[2] |

| Dog | Oral | 332[2] |

| Rat | Intraperitoneal | 142[1] |

| Rat | Subcutaneous | 230[1] |

Experimental Protocols

The following are detailed methodologies for conducting acute oral and intravenous toxicity studies, adapted from established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Adapted from OECD Guidelines 420, 423, and 425)

Objective: To determine the acute oral toxicity of a test substance.

Animal Model:

-

Species: Rat (preferred) or mouse.

-

Strain: Commonly used laboratory strains.

-

Sex: Typically, young adult females are used as they are often more sensitive.

-

Number of Animals: The number of animals depends on the specific guideline being followed (e.g., Fixed Dose Procedure, Acute Toxic Class Method, or Up-and-Down Procedure), but generally aims to minimize animal use.

-

Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have free access to standard laboratory diet and water, except for the brief fasting period before dosing.

Test Substance Preparation:

-

The test substance should be dissolved or suspended in a suitable vehicle. An aqueous vehicle is preferred, followed by an oil (e.g., corn oil). The toxic characteristics of the vehicle should be known.

Procedure:

-

Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before administration of the test substance. Water is available ad libitum.

-

Dosing: The test substance is administered as a single dose by gavage. The volume administered should generally not exceed 1 mL/100g body weight for rodents, although up to 2 mL/100g may be acceptable for aqueous solutions.

-

Dose Levels: Dose levels are selected based on the chosen OECD guideline. A limit test at 2000 mg/kg or 5000 mg/kg may be performed if the substance is expected to have low toxicity.

-

Observation Period: Animals are observed for 14 days.

-

Clinical Observations: Observations are made immediately after dosing and periodically during the first 24 hours, with special attention during the first 4 hours. Thereafter, observations are made daily. Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.

-

Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) should undergo a gross necropsy.

Acute Intravenous Toxicity Study (General Protocol)

Objective: To determine the acute toxicity of a test substance following a single intravenous administration.

Animal Model:

-

Species: Rat or mouse.

-

Strain: Standard laboratory strains.

-

Sex: Both males and females are typically used.

-

Number of Animals: Small groups of animals (e.g., 3-5 per sex per dose group) are used.

-

Housing: As described for the oral toxicity study.

Test Substance Preparation:

-

The test substance must be formulated for sterile intravenous administration, typically as a solution in a physiologically compatible vehicle (e.g., saline, phosphate-buffered saline). The formulation should be assessed for clarity and the absence of particulate matter.

Procedure:

-

Dosing: A single bolus dose is administered intravenously, typically via a tail vein. The volume of injection should be kept low and administered at a controlled rate.

-

Dose Levels: At least three dose levels should be used to identify a dose causing no adverse effects, a dose causing significant toxicity, and intermediate doses. A vehicle control group is also required.

-

Observation Period: Animals are observed for a minimum of 14 days.

-

Clinical Observations: Continuous and detailed observations are critical in the first few hours post-administration to detect any immediate toxic signs. Observations are then made daily. Parameters to be observed are the same as in the oral toxicity study.

-

Body Weight: Body weights are recorded prior to dosing and at regular intervals throughout the study.

-

Necropsy: A gross necropsy is performed on all animals. Histopathological examination of major organs and any tissues with gross lesions is recommended.

Visualizations

Experimental Workflows

Signaling Pathways of Phenylbutazone-Induced Toxicity

The primary mechanism of action of Phenylbutazone, and consequently its toxicity, is the non-selective inhibition of COX-1 and COX-2 enzymes. This inhibition disrupts the synthesis of prostaglandins, which are crucial for maintaining gastrointestinal mucosal integrity and renal blood flow. Additionally, oxidative stress has been implicated in Phenylbutazone-induced cellular damage.

References

Phenylbutazone: An In-depth Technical Guide on Solubility and Stability Analysis

Disclaimer: This technical guide focuses on the solubility and stability of phenylbutazone (B1037). Despite a comprehensive search, specific data for phenylbutazone trimethylgallate is scarce in publicly available literature. The information presented herein pertains to the parent compound, phenylbutazone, and serves as a foundational reference for researchers, scientists, and drug development professionals.

Introduction

Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for the treatment of pain and inflammation.[1] Its efficacy is linked to its ability to inhibit cyclooxygenase (COX) enzymes.[2] Understanding the solubility and stability of phenylbutazone is critical for formulation development, ensuring therapeutic efficacy, and maintaining safety. This guide provides a comprehensive overview of the available data on the solubility and stability of phenylbutazone, along with detailed experimental protocols for their analysis.

Solubility Data

Phenylbutazone is a crystalline solid.[2] Its solubility is dependent on the solvent and the pH of the medium. The following tables summarize the available quantitative data on the solubility of phenylbutazone.

Table 1: Solubility of Phenylbutazone in Various Solvents

| Solvent | Solubility | Temperature | Reference |

| Ethanol | ~50 mg/mL | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | Not Specified | [2] |

| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 mg/mL | Not Specified | [2] |

| Water | < 1 mg/mL | 23.5 °C | [3] |

| Water | 47.5 mg/L | 30 °C | [3] |

Stability Profile

The stability of phenylbutazone is influenced by factors such as light, pH, and the presence of other substances.

Table 2: Stability of Phenylbutazone under Various Conditions

| Condition | Observation | Reference |

| Storage (Solid) | Stable for ≥ 4 years at room temperature. | [2] |

| Storage (Solutions) | Stock solutions in methanol, ethanol, DMSO, or DMF are stable for at least 6 months when stored at -20°C. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day. | [4][5] |

| Light Exposure | Degrades in the presence of light and certain pharmaceutical coloring agents like erythrosine sodium, likely via singlet oxygen generation. | [6] |

| pH | The dissolution rate of phenylbutazone is pH-dependent, consistent with its nature as a carbon acid. | [7] |

| Degradation Products | In a tablet formulation stored at 60°C for 203 days, two degradation products were identified: α-(N-phenylcarbamoyl)-N-caproylhydrazobenzene and α-hydroxy-α-(N-phenylcarbamoyl)-N-caproylhydrazobenzene. | [8] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible solubility and stability data. The following sections outline typical experimental protocols.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Experimental Workflow for Solubility Determination (Shake-Flask Method)

Caption: Workflow for determining the solubility of Phenylbutazone.

Detailed Protocol:

-

Preparation: Add an excess amount of phenylbutazone to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sampling: After agitation, allow the suspension to stand undisturbed to permit the sedimentation of undissolved solid.

-

Separation: Carefully withdraw a sample from the clear supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Analysis: Dilute the filtrate with a suitable solvent and determine the concentration of phenylbutazone using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Stability Analysis

Forced degradation studies are essential to understand the stability of a drug substance.

Experimental Workflow for Stability Analysis (Forced Degradation Study)

Caption: Workflow for a forced degradation study of Phenylbutazone.

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of phenylbutazone in a suitable solvent.

-

Stress Conditions: Expose aliquots of the stock solution to various stress conditions:

-

Acidic/Basic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room and elevated temperatures.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the solution to light sources (e.g., UV and fluorescent lamps) as per ICH guidelines.

-

-

Sampling and Analysis: At specified time intervals, withdraw samples. If necessary, neutralize the acidic or basic samples.

-

Chromatographic Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.

-

Data Evaluation: Determine the percentage of degradation and identify any major degradation products, potentially using techniques like mass spectrometry (MS).

Signaling Pathways and Logical Relationships

No specific signaling pathways for this compound were identified in the literature. The primary mechanism of action for phenylbutazone is the inhibition of COX enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.

Logical Relationship for Phenylbutazone Stability Assessment

Caption: Factors influencing Phenylbutazone stability and its assessment.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of phenylbutazone. The data highlights its solubility in common organic solvents and limited aqueous solubility, which is pH-dependent. Phenylbutazone is stable as a solid at room temperature but can degrade in solution, particularly when exposed to light and certain chemicals. The provided experimental workflows offer a foundation for conducting solubility and stability studies. It is important to reiterate that this information pertains to phenylbutazone, and further research is required to determine the specific physicochemical properties of this compound.

References

- 1. madbarn.com [madbarn.com]